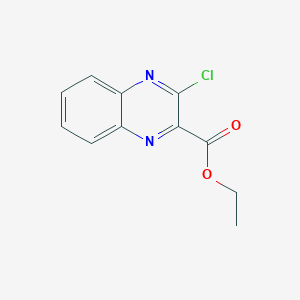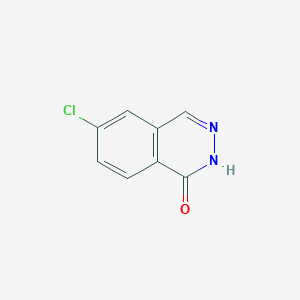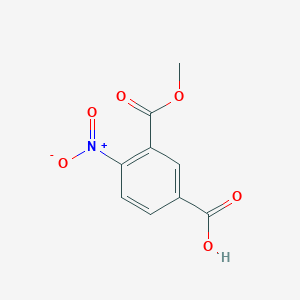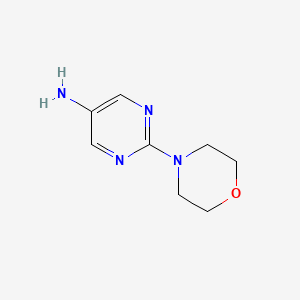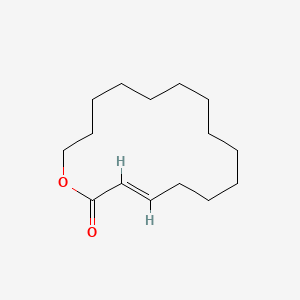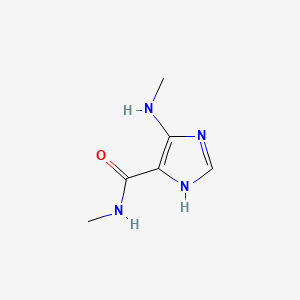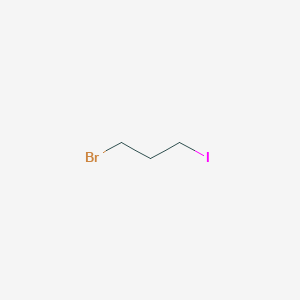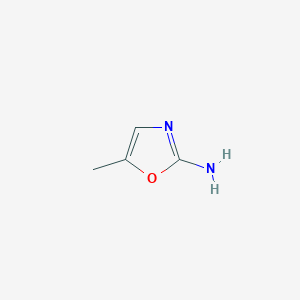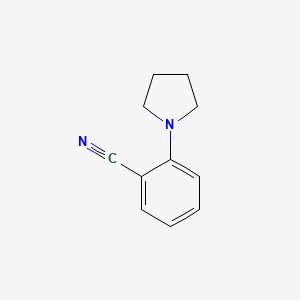
2-吡咯烷基苯甲腈
描述
2-Pyrrolidinobenzonitrile is a chemical compound that is used for research and development purposes . It is also known as 2-pyrrolidin-1-ylbenzonitrile .
Molecular Structure Analysis
The molecular structure of 2-Pyrrolidinobenzonitrile is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a benzonitrile group .科学研究应用
防腐蚀
吡啶衍生物,包括类似于2-吡咯烷基苯甲腈的化合物,在防腐蚀领域是关键应用之一。研究表明这类化合物在预防金属在酸性环境中的腐蚀方面具有有效性。例如,已经研究了2-吡啶基碳腈在盐酸溶液中对低碳钢的防腐蚀性能,显示通过在金属表面吸附来提供显著的保护,遵循朗缪尔吸附等温模型(Yıldız等,2014)。
团簇化学
高核金属团簇代表了另一个应用领域,其中类似于2-吡啶醛肟的化合物已被利用。这些化合物导致了具有前所未有结构的复杂金属团簇的产生,为设计具有潜在在磁性、催化和发光方面应用的新材料提供了见解。例如,使用2-吡啶醛肟合成了一种不寻常的Ni(8)Dy(8)团簇,展示了缓慢的磁化弛豫,表明其作为单分子磁体的潜力(Papatriantafyllopoulou et al., 2010)。
发光材料和传感
吡啶衍生物已被研究其发光性能和作为传感器的潜在用途。这些化合物可以作为各种金属离子的选择性探针,表现出高灵敏度和特异性。基于吡咯并[3,4-c]吡啶衍生物开发的荧光化学传感器用于检测生物系统中的Fe3+/Fe2+等金属离子,突显了它们在化学传感和潜在医学应用中的重要性(Maity et al., 2018)。
催化和化学合成
在催化和合成化学领域,类似于2-吡咯烷基苯甲腈的化合物被用作中间体和催化剂。它们独特的电子和结构性质使它们适合促进各种化学反应,包括聚合过程和复杂有机分子的合成。一个例子是吡啶衍生物在无溶剂Knoevenagel反应中的作用,作为催化剂,有助于发展更可持续和高效的合成方法(Sobrinho et al., 2017)。
作用机制
Target of Action
Pyrrolidine alkaloids, a class of compounds to which 2-pyrrolidinobenzonitrile belongs, have been shown to interact with a variety of biological targets . These include various enzymes, cellular receptors, ion channels, and DNA . The specific targets of 2-Pyrrolidinobenzonitrile would need to be determined through further experimental studies.
Mode of Action
For instance, they can bind to enzymes and modulate their activity, or interact with cellular receptors and influence signal transduction pathways
Biochemical Pathways
It has been reported that pyrrolidine alkaloids can influence a variety of biochemical pathways . For example, they have been shown to possess antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The specific pathways affected by 2-Pyrrolidinobenzonitrile would need to be identified through further experimental studies.
Pharmacokinetics
It is known that the physicochemical properties of a compound can significantly influence its adme properties . Therefore, the ADME properties of 2-Pyrrolidinobenzonitrile would need to be determined through further experimental studies.
Result of Action
It has been reported that pyrrolidine alkaloids can exert a variety of biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can influence the action of a compound . The specific environmental factors that influence the action of 2-Pyrrolidinobenzonitrile would need to be determined through further experimental studies.
生化分析
Biochemical Properties
2-Pyrrolidinobenzonitrile plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways of other compounds. Additionally, 2-Pyrrolidinobenzonitrile has been shown to bind to certain receptors, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of 2-Pyrrolidinobenzonitrile on various types of cells and cellular processes are diverse. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Pyrrolidinobenzonitrile can alter the activity of key signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events. This compound has also been reported to affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses .
Molecular Mechanism
At the molecular level, 2-Pyrrolidinobenzonitrile exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, the binding of 2-Pyrrolidinobenzonitrile to cytochrome P450 enzymes can result in enzyme inhibition, affecting the metabolism of other substrates. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Pyrrolidinobenzonitrile can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to 2-Pyrrolidinobenzonitrile has been associated with changes in cellular function, including alterations in cell proliferation, differentiation, and viability .
Dosage Effects in Animal Models
The effects of 2-Pyrrolidinobenzonitrile vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, 2-Pyrrolidinobenzonitrile can induce toxic effects, including hepatotoxicity, neurotoxicity, and immunotoxicity. These effects are often dose-dependent and can vary based on the duration of exposure and the specific animal model used .
Metabolic Pathways
2-Pyrrolidinobenzonitrile is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 2-Pyrrolidinobenzonitrile, leading to the formation of various metabolites. The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall biological activity. Additionally, 2-Pyrrolidinobenzonitrile can modulate the activity of other metabolic enzymes, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 2-Pyrrolidinobenzonitrile within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, 2-Pyrrolidinobenzonitrile can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 2-Pyrrolidinobenzonitrile is an important factor in determining its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization of 2-Pyrrolidinobenzonitrile can be influenced by targeting signals and post-translational modifications, which direct it to specific organelles. The activity of 2-Pyrrolidinobenzonitrile can vary depending on its subcellular localization, as different compartments provide distinct microenvironments and interact with different sets of biomolecules .
属性
IUPAC Name |
2-pyrrolidin-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKHVYSSBBOQJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501072 | |
| Record name | 2-(Pyrrolidin-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20925-25-1 | |
| Record name | 2-(1-Pyrrolidinyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20925-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Pyrrolidin-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

